4-(4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine
Overview
Description
4-(4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine is a useful research compound. Its molecular formula is C16H25BN2O3 and its molecular weight is 304.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Given its structural similarity to other boronic acid derivatives, it may interact with its targets through covalent bonding, leading to changes in the target’s function .
Biochemical Pathways
Boronic acid derivatives are known to play roles in various biochemical pathways, including signal transduction, enzyme inhibition, and cell cycle regulation .
Pharmacokinetics
It’s known that the compound’s bioavailability can be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Boronic acid derivatives are known to have various effects at the molecular and cellular levels, including altering protein function, disrupting cell signaling, and inducing cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
4-(4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a reagent to facilitate the formation of carbon-carbon bonds . This compound interacts with various enzymes and proteins, including palladium catalysts, which are essential for the cross-coupling process. The nature of these interactions involves the coordination of the boron atom with the palladium catalyst, enhancing the efficiency of the reaction.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. Studies have shown that this compound can affect the activity of various kinases and transcription factors, leading to changes in cellular metabolism and proliferation . Additionally, it has been observed to impact cell signaling pathways, such as the TGF-β1 and activin A signaling pathways, which are crucial for cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boron atom in the dioxaborolane group forms stable complexes with various enzymes and proteins, leading to enzyme inhibition or activation . This compound has been shown to inhibit the activity of certain kinases, thereby modulating signal transduction pathways and altering gene expression. These molecular interactions are critical for understanding the compound’s biochemical properties and potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have demonstrated that it remains stable under specific conditions, but prolonged exposure to light and air can lead to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can induce sustained changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to modulate cellular processes without causing significant toxicity . At higher doses, toxic effects such as cellular apoptosis and organ damage have been reported . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound has been shown to affect metabolic flux and alter metabolite levels, indicating its potential impact on overall metabolic homeostasis . Understanding these pathways is crucial for developing effective therapeutic strategies and predicting potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . This distribution pattern is essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Studies have shown that it can accumulate in the nucleus, where it interacts with transcription factors and modulates gene expression . This localization is crucial for understanding the compound’s effects on cellular processes and its potential as a therapeutic agent.
Properties
IUPAC Name |
4-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3/c1-12-10-14(19-6-8-20-9-7-19)18-11-13(12)17-21-15(2,3)16(4,5)22-17/h10-11H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDKNEZKGZIFNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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